molecular formula C20H24N2O3S B2417505 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-phenylbenzamide CAS No. 392323-91-0

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-phenylbenzamide

Cat. No.: B2417505
CAS No.: 392323-91-0
M. Wt: 372.48
InChI Key: OYHYENMRXKPTKK-UHFFFAOYSA-N
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Description

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-phenylbenzamide is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a benzamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-phenylbenzamide typically involves the reaction of 3,5-dimethylpiperidine with a sulfonyl chloride derivative, followed by the coupling with N-phenylbenzamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug discovery.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-1-methyl-1H-pyrrole-2-carbohydrazide
  • 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide

Uniqueness

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-12-16(2)14-22(13-15)26(24,25)19-10-8-17(9-11-19)20(23)21-18-6-4-3-5-7-18/h3-11,15-16H,12-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHYENMRXKPTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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